molecular formula C8H8N2O2 B11688280 N-(N-formylanilino)formamide CAS No. 49849-42-5

N-(N-formylanilino)formamide

Cat. No.: B11688280
CAS No.: 49849-42-5
M. Wt: 164.16 g/mol
InChI Key: GFUMSEVEPPQNNL-UHFFFAOYSA-N
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Description

1,2-Hydrazinedicarboxaldehyde,1-phenyl-: is an organic compound with the molecular formula C₈H₈N₂O₂ It is a derivative of hydrazine and is characterized by the presence of two formyl groups attached to a hydrazine moiety, with a phenyl group attached to one of the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Hydrazinedicarboxaldehyde,1-phenyl- can be synthesized through several methods. One common route involves the reaction of formic acid with phenylhydrazine. The reaction typically proceeds under mild conditions, with the formic acid acting as both a reactant and a solvent. The reaction yields 1,2-Hydrazinedicarboxaldehyde,1-phenyl- with a moderate to high yield .

Industrial Production Methods: Industrial production of 1,2-Hydrazinedicarboxaldehyde,1-phenyl- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1,2-Hydrazinedicarboxaldehyde,1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the formyl groups to hydroxyl groups.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: 1,2-Hydrazinedicarboxaldehyde,1-phenyl- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound is used as a reagent for the detection and quantification of aldehydes and ketones in biological samples.

Industry: In the industrial sector, 1,2-Hydrazinedicarboxaldehyde,1-phenyl- is used in the production of polymers and as an intermediate in the synthesis of agrochemicals .

Mechanism of Action

The mechanism of action of 1,2-Hydrazinedicarboxaldehyde,1-phenyl- involves its interaction with various molecular targets. The formyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

    1,2-Diformylhydrazine: Similar structure but lacks the phenyl group.

    N,N’-Diformylhydrazine: Another derivative of hydrazine with two formyl groups but no phenyl group.

Comparison: 1,2-Hydrazinedicarboxaldehyde,1-phenyl- is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity. The phenyl group enhances the compound’s stability and makes it more suitable for certain applications, such as in medicinal chemistry and organic synthesis .

Properties

CAS No.

49849-42-5

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

N-(N-formylanilino)formamide

InChI

InChI=1S/C8H8N2O2/c11-6-9-10(7-12)8-4-2-1-3-5-8/h1-7H,(H,9,11)

InChI Key

GFUMSEVEPPQNNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C=O)NC=O

Origin of Product

United States

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